![molecular formula C21H27N5O3S B1671978 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 901230-11-3](/img/structure/B1671978.png)
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Overview
Description
Scientific Research Applications
Neuropharmacology
GNE-9278 is a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function . It potentiates receptors containing GluN2A, 2B, 2C, and 2D subunits, enhancing the potency of glutamate and glycine . This modulation can be pivotal in researching neurological disorders such as Alzheimer’s disease, where NMDA receptors play a significant role.
Drug Discovery
The compound’s ability to bind within the transmembrane domain and display preference for agonist-bound NMDA receptors makes it a valuable tool in drug discovery . It can be used to study the pharmacological profiles of new NMDA receptor modulators, potentially leading to the development of novel therapeutics for psychiatric and neurodegenerative diseases.
Molecular Dynamics Simulations
GNE-9278’s interaction with the transmembrane domain of NMDA receptors can be studied through molecular dynamics simulations . These simulations can provide insights into the conformational changes and binding dynamics that occur upon modulation, aiding in the understanding of receptor function at the molecular level.
Electrophysiology
Researchers can use GNE-9278 to investigate the electrophysiological properties of NMDA receptors in various experimental setups, including whole-cell and single-molecule recordings . This application is essential for understanding the biophysical characteristics of receptor activation and deactivation.
Neurological Disease Models
GNE-9278 can be applied to in vitro and in vivo models of neurological diseases to assess the therapeutic potential of NMDA receptor modulation . By observing the effects on disease phenotypes, researchers can explore the compound’s efficacy in treating conditions like epilepsy or ischemic stroke.
Synaptic Physiology
The compound’s effect on slowing receptor deactivation is significant for studying synaptic physiology . It can help elucidate the mechanisms of synaptic transmission and plasticity, which are fundamental processes in learning and memory.
Mechanism of Action
Target of Action
GNE-9278, also known as PAPD5-IN-1, is a potent positive allosteric modulator (PAM) that primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors are ionotropic glutamate receptors involved in learning and memory . The compound robustly potentiates NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits .
Mode of Action
GNE-9278 acts at the GluN1 transmembrane domain (TMD) of the NMDA receptors . It binds to the extracellular surface of the GluN1 pre-M1 transmembrane region . This binding increases receptor currents in the presence of saturating concentrations of glutamate and glycine . Additionally, GNE-9278 slows deactivation kinetics and increases the potency of both glutamate and glycine .
Biochemical Pathways
The action of GNE-9278 affects the glutamatergic signaling pathway, which is the primary excitatory neurotransmission in the mammalian central nervous system . By modulating NMDA receptors, GNE-9278 influences the calcium influx in neurons . This modulation can counteract the inhibitory effects of substances like ethanol on NMDA receptor function .
Result of Action
GNE-9278 has been shown to dose-dependently increase the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . It can significantly reduce the inhibitory effect of substances like ethanol on NMDA excitatory postsynaptic current amplitude, decay time, and total charge . This indicates that positive allosteric modulators like GNE-9278 can mitigate the hypofunction of NMDA receptors in neurons .
Action Environment
Environmental factors such as the presence of ethanol can influence the action of GNE-9278. For instance, GNE-9278 has been shown to block the ethanol-induced decrease of excitability in developing neurons . This suggests that the compound’s action, efficacy, and stability can be influenced by the biochemical environment in which it is applied.
properties
IUPAC Name |
4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXCVUICUUOADN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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